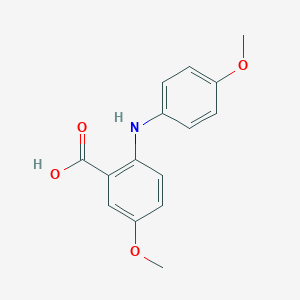

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid

Description

Properties

IUPAC Name |

5-methoxy-2-(4-methoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-11-5-3-10(4-6-11)16-14-8-7-12(20-2)9-13(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUDINMZJMFLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302108 | |

| Record name | 5-Methoxy-2-(4-methoxyanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56980-14-4 | |

| Record name | 56980-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-(4-methoxyanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for preparing 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid, a key intermediate in pharmaceutical and materials science research. We present a comparative analysis of the two primary C-N cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven experimental protocols, mechanistic insights, and characterization data to enable successful and reproducible synthesis.

Introduction and Strategic Importance

N-aryl aminobenzoic acids are a privileged scaffold in medicinal chemistry, forming the core structure of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. The title compound, this compound, combines the structural features of anthranilic acid and p-anisidine, making it a valuable building block for synthesizing more complex heterocyclic systems and targeted therapeutic agents. Its synthesis hinges on the efficient formation of a diarylamine C-N bond, a transformation that has been the subject of extensive methodological development.

This guide provides a detailed examination of the two most powerful and industrially relevant methods for achieving this synthesis, starting from commercially available precursors: 2-Bromo-5-methoxybenzoic acid[1] and p-anisidine (4-methoxyaniline).[2][3]

Retrosynthetic Analysis

The primary disconnection for the synthesis of the target molecule is the C-N bond between the benzoic acid ring and the aniline nitrogen. This leads to two readily available starting materials, as illustrated in the following retrosynthetic analysis.

Caption: Retrosynthetic approach for the target molecule.

Comparative Analysis of Synthetic Pathways

The formation of the key C-N bond can be effectively achieved via two primary transition metal-catalyzed cross-coupling reactions. The choice between them depends on factors such as cost, catalyst sensitivity, substrate scope, and reaction conditions.

Pathway A: The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. Traditionally, it required harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.[4] However, modern protocols utilizing ligands and soluble copper(I) sources have made the reaction significantly milder and more versatile.[4][5]

-

Advantages:

-

Cost-Effective: Copper catalysts are significantly cheaper than palladium catalysts.

-

Robustness: Often less sensitive to air and moisture compared to some palladium systems.

-

-

Disadvantages:

-

Higher Temperatures: Typically requires higher reaction temperatures than the Buchwald-Hartwig amination.

-

Stoichiometric Base: Often requires a strong base in stoichiometric amounts.

-

Ligand Requirement: While modern protocols are ligand-accelerated, finding the optimal ligand can require screening.

-

Pathway B: The Buchwald-Hartwig Amination

Developed in the mid-1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance.[6] The reaction's efficiency is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[7]

-

Advantages:

-

Mild Conditions: Often proceeds at lower temperatures (room temperature to ~110 °C).

-

Broad Scope: Highly tolerant of various functional groups on both coupling partners.

-

High Yields: Generally provides excellent yields for a wide range of substrates.

-

-

Disadvantages:

-

Catalyst Cost: Palladium and specialized phosphine ligands are expensive.

-

Air Sensitivity: The Pd(0) active species can be sensitive to oxygen, often requiring an inert atmosphere.[8]

-

Detailed Experimental Protocols

The following protocols are presented as robust starting points for the synthesis. Researchers should perform reactions on a small scale initially to optimize conditions.

Protocol for Pathway A: Ullmann Condensation

This protocol utilizes a copper(I) iodide catalyst with a ligand to facilitate the coupling under more moderate conditions than the classical Ullmann reaction.

Reaction Scheme:

Caption: Ullmann condensation for synthesis of the target molecule.

Reagents and Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-5-methoxybenzoic acid | 231.04 | 5.0 | 1.0 |

| p-Anisidine | 123.15 | 6.0 | 1.2 |

| Copper(I) Iodide (CuI) | 190.45 | 0.5 | 0.1 |

| L-Proline | 115.13 | 1.0 | 0.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 2.0 |

| Dimethyl Sulfoxide (DMSO) | - | 25 mL | - |

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-methoxybenzoic acid (1.15 g, 5.0 mmol), p-anisidine (0.74 g, 6.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), L-proline (115 mg, 1.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

-

Solvent Addition: Add 25 mL of DMSO to the flask.

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Acidification: Acidify the aqueous mixture to pH 2-3 by the slow addition of 2M HCl. A precipitate will form.

-

Isolation: Stir the suspension for 30 minutes in an ice bath, then collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts and residual DMSO.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure this compound.[9]

Protocol for Pathway B: Buchwald-Hartwig Amination

This protocol employs a modern palladium pre-catalyst and a specialized biarylphosphine ligand, which allows for efficient coupling under relatively mild conditions.

Reaction Scheme:

Caption: Buchwald-Hartwig amination for synthesis of the target molecule.

Reagents and Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-5-methoxybenzoic acid | 231.04 | 5.0 | 1.0 |

| p-Anisidine | 123.15 | 5.5 | 1.1 |

| Pd₂(dba)₃ | 915.72 | 0.05 | 0.01 (1 mol% Pd) |

| XPhos | 476.61 | 0.12 | 0.024 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 7.0 | 1.4 |

| Toluene (anhydrous) | - | 25 mL | - |

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Perform all manipulations under an inert atmosphere of nitrogen or argon using Schlenk techniques.

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-Bromo-5-methoxybenzoic acid (1.15 g, 5.0 mmol), p-anisidine (0.68 g, 5.5 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (57 mg, 0.12 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).

-

Evacuate and Backfill: Seal the flask, and evacuate and backfill with nitrogen three times.

-

Solvent Addition: Add 25 mL of anhydrous toluene via syringe.

-

Reaction: Heat the mixture to 100 °C with stirring. The reaction is typically complete in 2-12 hours. Monitor progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Quench by carefully adding 50 mL of 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.[9]

Mechanistic Overview

Understanding the catalytic cycles provides insight into the critical role of each component.

Ullmann Condensation Catalytic Cycle

The mechanism of the Ullmann reaction is complex and still debated, but a plausible cycle involves the coordination of the amine and aryl halide to a Cu(I) center, followed by C-N bond formation.

Caption: Proposed catalytic cycle for the Ullmann C-N coupling.

Buchwald-Hartwig Amination Catalytic Cycle

The well-established mechanism involves a Pd(0)/Pd(II) cycle.[6]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Characterization of Final Product

Proper characterization is critical to confirm the structure and purity of the synthesized this compound.

Expected Analytical Data:

| Technique | Expected Results |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): ~12.5 (s, 1H, COOH), ~9.5 (s, 1H, NH), 7.5-7.0 (m, 5H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃). Note: The broadness and position of COOH and NH protons can vary with concentration and solvent purity. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm): ~170 (C=O), ~155 (Ar-C-O), ~152 (Ar-C-O), ~145 (Ar-C-N), ~135 (Ar-C-N), ~125-114 (Ar-C-H), ~110 (Ar-C), 55.5 (OCH₃), 55.2 (OCH₃). |

| IR (KBr) | Expected ν (cm⁻¹): 3300-3400 (N-H stretch), 2500-3300 (broad, O-H stretch of carboxylic acid), ~1680 (C=O stretch), 1600, 1510 (Ar C=C stretch), ~1240 (Ar-O-C stretch).[10] |

| Mass Spec (ESI-) | Expected m/z: 272.09 [M-H]⁻ for C₁₅H₁₄NO₄ |

Safety Precautions

-

General: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Reagents:

-

2-Bromo-5-methoxybenzoic acid: Irritant. Avoid inhalation and contact with skin and eyes.

-

p-Anisidine: Toxic and an irritant. Handle with care, avoiding skin contact and inhalation.

-

Palladium Catalysts: Can be toxic and are expensive. Handle carefully to avoid loss and exposure.

-

Sodium tert-butoxide: Corrosive and flammable solid. Reacts with water. Handle under an inert atmosphere.

-

Solvents (DMSO, Toluene): Handle in a fume hood. Toluene is flammable.

-

Conclusion

The synthesis of this compound is readily achievable through either copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. The Buchwald-Hartwig approach generally offers milder conditions and higher yields, making it ideal for laboratory-scale synthesis where cost is less of a concern. The Ullmann method provides a more economical alternative, which may be preferable for larger-scale production, albeit potentially requiring more rigorous optimization of reaction conditions. The protocols and data provided in this guide serve as a robust foundation for researchers to successfully synthesize and characterize this valuable chemical intermediate.

References

- BenchChem. (n.d.). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Wikipedia. (2023). Ullmann condensation.

- Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from Beilstein Journal of Organic Chemistry website.

- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).

- Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid.

- Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from Beilstein Journal of Organic Chemistry website.

- Molecules. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles.

- MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water.

- ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

- YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!

- Nature Protocols. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.

- NIH. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

- Biochemical and Biophysical Research Communications. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane.

- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- MDPI. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

- The Good Scents Company. (n.d.). para-anisidine 4-methoxybenzenamine.

- ResearchGate. (2008). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.

- Apollo Scientific. (n.d.). 22921-68-2 Cas No. | 2-Bromo-5-methoxybenzoic acid.

- NIST. (n.d.). N-(p-Methoxybenzylidene)-p-anisidine.

- PubChem. (n.d.). p-Anisidine.

- NIH. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.

Sources

- 1. 22921-68-2 Cas No. | 2-Bromo-5-methoxybenzoic acid | Apollo [store.apolloscientific.co.uk]

- 2. para-anisidine, 104-94-9 [thegoodscentscompany.com]

- 3. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spcmc.ac.in [spcmc.ac.in]

A Senior Application Scientist's Guide to Advanced Synthesis of 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic Acid

Abstract

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid is a highly functionalized N-aryl anthranilic acid, a scaffold of significant interest in medicinal chemistry and materials science. Its synthesis, representative of diarylamine construction, has historically been hindered by harsh reaction conditions. This technical guide provides an in-depth analysis of modern, efficient synthetic routes to this target molecule, moving beyond classical methodologies. We will dissect the mechanistic underpinnings and provide field-proven protocols for palladium-catalyzed Buchwald-Hartwig amination and modern ligand-accelerated copper-catalyzed Ullmann-type reactions. The causality behind experimental choices, from ligand selection to base and solvent systems, is elucidated to provide a framework for rational synthesis design. This document serves as a practical resource for researchers and drug development professionals aiming to optimize the synthesis of complex diarylamine structures.

Introduction: The Significance and Challenge of Diarylamine Synthesis

Diarylamines are privileged structures found in a multitude of pharmaceuticals, natural products, and functional materials.[1] The target molecule, this compound, belongs to the N-aryl anthranilic acid subclass, which are crucial precursors for synthesizing acridones and other heterocyclic systems with diverse biological activities.[2]

The central challenge in synthesizing this molecule lies in the formation of the C-N bond between two aryl rings. One ring is electron-rich (p-anisidine), while the other (a substituted benzoic acid derivative) contains a deactivating carboxyl group, which can complicate traditional cross-coupling reactions.

Classical Approach: The Ullmann Condensation

The traditional method for this transformation is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with an amine using stoichiometric amounts of copper metal or copper salts at very high temperatures (>200 °C) in polar, high-boiling solvents like DMF or nitrobenzene.[3][4]

Limitations of the Classical Ullmann Reaction:

-

Harsh Conditions: Extremely high temperatures limit the reaction's functional group tolerance, often leading to side reactions and decomposition.

-

Stoichiometric Copper: The use of large amounts of copper results in significant metallic waste and complicates product purification.

-

Limited Scope: The reaction often fails for less reactive aryl chlorides or electron-rich aryl halides.[3]

These significant drawbacks have driven the development of more sophisticated and milder catalytic systems, which form the core of this guide.

The Paradigm Shift: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and mild alternative to classical methods.[5] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines with exceptional functional group tolerance and broad substrate scope.[6]

Mechanistic Rationale

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential. They serve to stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final, product-releasing reductive elimination step.[7] The base, typically a non-nucleophilic alkoxide like sodium tert-butoxide (NaOtBu), is chosen to be strong enough to deprotonate the amine (or the intermediate palladium-amine complex) without competing as a nucleophile.[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid chemical properties

An In-Depth Technical Guide to 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic Acid

Abstract

This compound is a diarylamine derivative of anthranilic acid, positioning it as a compound of significant interest in medicinal chemistry and materials science. Structurally, it is an analog of para-aminobenzoic acid (PABA), a well-established building block in pharmaceutical research.[1] Its framework, featuring two methoxy-substituted aromatic rings linked by a secondary amine and possessing a carboxylic acid moiety, offers a versatile scaffold for synthetic modifications. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway rooted in established organic chemistry principles, and an exploration of its potential applications based on the biological activities of structurally related compounds. The content is intended for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational data and practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound belongs to the class of N-aryl anthranilic acids. The molecule's architecture—a benzoic acid core with an N-aryl substituent ortho to the carboxyl group—is a privileged structure in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) that are fenamic acid derivatives. The presence of methoxy groups on both aromatic rings is expected to modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for creating diverse chemical entities.[2]

Structural and Physicochemical Data

Quantitative data for this specific molecule is not widely published in peer-reviewed literature; however, its fundamental properties can be aggregated from chemical databases and supplier information.

| Property | Value | Source |

| IUPAC Name | 5-Methoxy-2-[(4-methoxyphenyl)amino]benzoic acid | N/A |

| Synonyms | N-(p-Anisyl)-5-methoxyanthranilic acid | N/A |

| CAS Number | 56980-14-4 | [3] |

| Molecular Formula | C₁₅H₁₅NO₃ | [4] |

| Molecular Weight | 257.28 g/mol | [4] |

| Appearance | Expected to be a solid powder | Inferred |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Inferred |

Synthesis and Characterization

Proposed Synthetic Pathway: Ullmann Condensation

The most logical precursors for this synthesis are 2-Bromo-5-methoxybenzoic acid and p-Anisidine (4-methoxyaniline).[3] The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an amine. The carboxylic acid on the aryl halide provides a potential challenge, as it can coordinate to the catalyst or be deprotonated by the base, affecting its reactivity and solubility.

Causality in Precursor Selection:

-

2-Bromo-5-methoxybenzoic acid: The bromine atom serves as the necessary leaving group for the coupling reaction. The methoxy group at the 5-position is an electron-donating group, which can influence the reactivity of the aryl halide.

-

p-Anisidine: This is the source of the N-aryl group. Its amino group acts as the nucleophile. The methoxy group makes the amine a stronger nucleophile compared to aniline, facilitating the reaction.

-

Catalyst System: A copper(I) salt (e.g., CuI) is the traditional catalyst. The use of a ligand, such as 1,10-phenanthroline, can accelerate the reaction by stabilizing the copper catalyst and improving its solubility.

-

Base: A base like potassium carbonate (K₂CO₃) is crucial. Its primary role is to deprotonate the amine, generating the active nucleophile. It also neutralizes the HBr formed during the reaction, driving the equilibrium forward.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on established chemical principles. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended.

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Bromo-5-methoxybenzoic acid (1.0 eq), p-Anisidine (1.1 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

-

Rationale: Using a slight excess of the amine ensures complete consumption of the more valuable aryl bromide. An inert atmosphere (nitrogen) is essential to prevent oxidation of the copper catalyst and the amine.

-

-

Solvent and Reaction Conditions:

-

Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the flask.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Rationale: High temperatures are required to overcome the activation energy of the C-N bond formation in an Ullmann condensation. Polar aprotic solvents are chosen for their ability to dissolve the ionic intermediates and reagents.

-

-

Monitoring and Workup:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl bromide spot has disappeared (typically 12-24 hours).

-

Once complete, cool the mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl).

-

Rationale: Acidification serves two purposes: it neutralizes the excess base and protonates the product's carboxylic acid group, causing it to precipitate out of the aqueous solution while keeping the unreacted p-anisidine soluble as its ammonium salt.

-

-

Purification:

-

Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing impurities that have different solubility profiles from the desired product.

-

Characterization Methods

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. Spectroscopic data for this compound may be available from commercial suppliers.[5]

-

¹H NMR Spectroscopy: Would confirm the presence of all protons and their respective chemical environments. Key signals would include aromatic protons on both rings, two distinct methoxy singlets, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton.

-

¹³C NMR Spectroscopy: Would show the correct number of carbon signals, including the characteristic carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound (257.28 g/mol ).

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch of the carbonyl group.

Synthesis and Purification Workflow

Caption: Role as a versatile scaffold for generating diverse bioactive molecules.

Safety and Handling

No specific toxicity data is available for this compound. However, based on its functional groups, standard laboratory precautions should be observed. For related compounds like 2-Amino-5-methoxybenzoic acid, hazard classifications include Acute Toxicity (Oral) and general warnings for skin and eye irritation. [6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound should be kept in a tightly sealed container. [7]

Conclusion

This compound is a structurally significant molecule with considerable, yet largely untapped, potential. While detailed experimental data remains sparse, its chemical properties can be reliably inferred from its structure and the behavior of its analogs. The proposed synthetic route via Ullmann condensation provides a practical and efficient method for its preparation in a laboratory setting. Its primary value lies in its role as a sophisticated building block, offering a rich scaffold for the development of novel therapeutic agents in areas such as infectious diseases, inflammation, and oncology. Further investigation into this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- Chemsrc. (n.d.). CAS#:56980-14-4 | 5-methoxy-2-[(4-methoxyphenyl)amino]benzoic acid.

- LookChem. (n.d.). Cas 4294-95-5, 2-AMINO-4-METHOXY-BENZOIC ACID.

- ChemBK. (2024, April 9). Benzoic acid, 5-Methoxy-2-nitro-4-(phenylMethoxy)-.

- MySkinRecipes. (n.d.). 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid.

- Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methoxybenzoic acid 97.

- PubChem. (n.d.). 5-Methoxy-2-[(4-methylphenyl)amino]benzoic acid.

- Benchchem. (n.d.). 2-((4-Methoxyphenyl)amino)benzoic Acid|Research Chemical.

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester.

- BLDpharm. (n.d.). 56980-14-4|this compound.

- Open Exploration Publishing. (n.d.). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.

- Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH.

- Chem-Impex. (n.d.). 2-Amino-4-methoxy-benzoic acid.

- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- PubMed. (2015, January 15). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives.

- Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS#:56980-14-4 | 5-methoxy-2-[(4-methoxyphenyl)amino]benzoic acid | Chemsrc [chemsrc.com]

- 4. 5-Methoxy-2-[(4-methylphenyl)amino]benzoic acid | C15H15NO3 | CID 12215093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 56980-14-4|this compound|BLD Pharm [bldpharm.com]

- 6. 2-氨基-5-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cas 4294-95-5,2-AMINO-4-METHOXY-BENZOIC ACID | lookchem [lookchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on analogous structures and fundamental spectroscopic principles to offer a robust characterization. This approach, rooted in established chemical shift theory and spectral databases, provides a reliable framework for researchers engaged in the synthesis and analysis of related compounds.

The structural backbone of this compound, a derivative of N-phenylanthranilic acid, is a common scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The precise arrangement of its functional groups—two methoxy ethers, a secondary amine, and a carboxylic acid—creates a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming molecular identity, assessing purity, and elucidating structure-activity relationships.

This document will systematically detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Each section will include a summary of the expected spectral features, a detailed interpretation based on established principles, and a protocol for data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR are indispensable for mapping the proton and carbon environments. The predicted spectra are based on the analysis of structurally similar compounds, including N-phenylanthranilic acid derivatives and substituted diphenylamines.[2][3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for labile protons like those of the carboxylic acid and amine groups.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be required.

¹H NMR Spectral Interpretation

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic, methoxy, amine, and carboxylic acid protons. The integration of these signals should correspond to the number of protons in each environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~11.0 - 13.0 | Singlet (broad) | 1H |

| Amine (-NH-) | ~8.0 - 9.5 | Singlet (broad) | 1H |

| Aromatic Protons | ~6.5 - 8.0 | Multiplets, Doublets | 7H |

| Methoxy Protons (-OCH₃) | ~3.7 - 3.9 | Singlets | 6H |

-

Carboxylic Acid and Amine Protons: These protons are acidic and their signals are often broad due to chemical exchange. Their chemical shifts are highly dependent on solvent and concentration.

-

Aromatic Protons: The seven aromatic protons will appear in the region of 6.5-8.0 ppm. The substitution pattern on both rings will lead to a complex series of multiplets and doublets. Protons on the benzoic acid ring will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. Protons on the p-methoxyphenyl ring will show a more straightforward splitting pattern, likely two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

Methoxy Protons: The two methoxy groups are expected to appear as sharp singlets at approximately 3.7-3.9 ppm. It is possible that the two methoxy groups will have slightly different chemical shifts due to their distinct electronic environments.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-COOH) | ~168 - 175 |

| Aromatic Carbons | ~100 - 160 |

| Methoxy Carbons (-OCH₃) | ~55 - 60 |

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum.

-

Aromatic Carbons: The twelve aromatic carbons will resonate in the region of 100-160 ppm. The carbons attached to the oxygen and nitrogen atoms will be the most deshielded within this region. The specific chemical shifts will be influenced by the electronic effects of the substituents. For instance, carbons ortho and para to the electron-donating methoxy and amino groups will be shielded (appear at a lower ppm value) compared to the unsubstituted benzene.

-

Methoxy Carbons: The two methoxy carbons will appear as sharp signals in the upfield region of the spectrum, typically around 55-60 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a few milligrams of the sample are ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of this compound will be characterized by the vibrational modes of its key functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H Stretch (Secondary Amine) | 3400 - 3300 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic -OCH₃) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Ether) | 1275 - 1200 and 1075 - 1020 | Strong |

| C-N Stretch (Amine) | 1350 - 1250 | Medium |

-

O-H and N-H Stretching: The broad O-H stretch of the carboxylic acid is a result of hydrogen bonding. The N-H stretch of the secondary amine is typically sharper than the O-H stretch.

-

C=O Stretching: The strong absorption of the carbonyl group of the carboxylic acid is a prominent feature of the spectrum.

-

Aromatic C=C Stretching: The aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C-O and C-N Stretching: The strong C-O stretching bands from the two ether linkages and the C-N stretching band from the secondary amine are also expected to be clearly visible.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a suitable method.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules. It can be operated in either positive or negative ion mode.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectrum Interpretation

-

Molecular Ion: In positive ion mode ESI, the molecular ion peak is expected to be observed as the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. The molecular weight of C₁₅H₁₅NO₄ is 273.28 g/mol , so the [M+H]⁺ peak would be at approximately m/z 274. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 272.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for this molecule could include the loss of a water molecule (-18 Da) from the carboxylic acid, the loss of a methoxy group (-31 Da), or cleavage of the C-N bond between the two aromatic rings. Analysis of these fragment ions can provide further structural confirmation. A related compound, "Benzoic acid, 5-methoxy-2-[(4-methylphenyl)amino]-", shows a prominent fragment corresponding to the loss of the carboxylic acid group.[4]

IV. Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates the logical progression of this analysis.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

V. Conclusion

The spectroscopic characterization of this compound, as detailed in this guide, provides a comprehensive framework for researchers. By integrating predictive data from NMR, IR, and Mass Spectrometry, a detailed and reliable structural profile can be established. This multi-faceted approach, grounded in the principles of spectroscopic analysis and supported by data from analogous compounds, ensures a high degree of confidence in the identification and characterization of this and related molecules. The methodologies and interpretations presented herein are intended to serve as a valuable resource for scientists in the fields of chemical synthesis and drug discovery.

VI. References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Synthesis and Pharmacological Screening of N-Substituted Anthranilic Acid Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.

-

Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2274.

-

American Chemical Society. (2025). A Diphenylamine-Functionalized[3]Helicene as a Solvatochromic Fluorescent Sensor for Methanol: Synthesis, Photophysics, and Computational Analysis. The Journal of Physical Chemistry B.

-

SpectraBase. (n.d.). Diphenylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 5-methoxy-2-[(4-methylphenyl)amino]-. Retrieved from [Link]

-

SpectraBase. (n.d.). N-phenylanthranilic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid.

-

SpectraBase. (n.d.). (5-Methoxy-2-methyl-phenyl)amine. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:56980-14-4 | 5-methoxy-2-[(4-methoxyphenyl)amino]benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

-

PubChem. (n.d.). N-Phenylanthranilic Acid. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides.

-

ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A.

-

National Center for Biotechnology Information. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

-

MassBank. (2009). Benzoic acids and derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Potential Biological Activity of 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid

Abstract

This technical guide outlines a comprehensive strategy for the investigation of 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid, a novel compound belonging to the fenamate class of molecules. Structurally analogous to established non-steroidal anti-inflammatory drugs (NSAIDs), this compound is hypothesized to exhibit significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This document provides a detailed framework for its chemical synthesis, characterization, and a multi-tiered biological evaluation process, encompassing in vitro enzymatic and cell-based assays, followed by in vivo validation in established animal models of inflammation and pain. The protocols and methodologies described herein are designed for researchers, scientists, and drug development professionals, providing a robust roadmap for elucidating the therapeutic potential of this promising molecule.

Introduction and Rationale

This compound is a derivative of N-phenylanthranilic acid (fenamic acid). The fenamate scaffold is the core structure of several clinically used NSAIDs, such as mefenamic acid.[1] These agents exert their therapeutic effects—analgesia, anti-inflammation, and antipyresis—primarily by inhibiting the cyclooxygenase (COX) enzymes.[1][2][3] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[3][4]

While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation.[2][5] The development of selective COX-2 inhibitors was driven by the goal of retaining anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[6][7]

Given its structural similarity to the fenamate class, it is scientifically plausible to hypothesize that this compound will function as a COX inhibitor. The methoxy substitutions on both phenyl rings may influence its potency, selectivity, and pharmacokinetic profile. This guide details the necessary experimental framework to test this hypothesis and characterize its biological activity profile. Recent research has also shown that fenamates may have additional mechanisms of action, such as inhibiting the NLRP3 inflammasome, suggesting that this compound could possess novel therapeutic properties beyond COX inhibition.[8]

Proposed Mechanism of Action

The primary hypothesized mechanism of action is the inhibition of COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[4] This interruption of the inflammatory cascade is expected to reduce inflammation, edema, and pain.

Caption: Hypothesized mechanism of action via COX inhibition.

Chemical Synthesis

The synthesis of this compound can be achieved via an Ullmann condensation reaction, a standard method for forming diarylamine linkages.

Protocol: Synthesis via Ullmann Condensation

-

Reactants: Combine 2-chloro-5-methoxybenzoic acid (1.0 eq), 4-methoxyaniline (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq) in a suitable high-boiling point solvent such as dimethylformamide (DMF).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-140 °C for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into an excess of water and acidify with hydrochloric acid (HCl) to a pH of ~2-3. This will precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry (MS), and elemental analysis.

In Vitro Biological Evaluation

The initial phase of biological testing involves in vitro assays to confirm the hypothesized mechanism of action and to determine the compound's potency and selectivity.

Direct Enzyme Inhibition: COX-1/COX-2 Assays

The primary objective is to determine the compound's inhibitory concentration (IC₅₀) against both COX isoforms. This is crucial for assessing its potency and selectivity profile.

Protocol: Fluorometric or Colorimetric COX Inhibition Assay

This protocol is based on commercially available COX inhibitor screening kits (e.g., from Cayman Chemical).[9][10][11]

-

Reagents: Use purified ovine or human recombinant COX-1 and COX-2 enzymes. The assay buffer should be 0.1 M Tris-HCl, pH 8.0. The substrate is arachidonic acid.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 1 nM to 100 µM).

-

Assay Procedure:

-

Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well of a 96-well plate.

-

Add the test compound dilutions or a known control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

The COX peroxidase activity is measured by monitoring the appearance of an oxidized colorimetric or fluorometric probe at the appropriate wavelength.[10]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value. The COX-2 selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Table 1: Hypothetical COX Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |

| Test Compound | 15.2 | 0.85 | 17.9 |

| Celecoxib (Control) | >100 | 0.07 | >1400 |

| Indomethacin (Control) | 0.05 | 0.75 | 0.07 |

Cell-Based Anti-Inflammatory Assay

To confirm that the enzymatic inhibition translates to cellular activity, the compound's ability to suppress prostaglandin E2 (PGE₂) production in stimulated macrophages is assessed.

Protocol: LPS-Induced PGE₂ Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

-

Assay Procedure:

-

Seed the cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.[12][13]

-

Stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells (except for the negative control group) and incubate for 16-24 hours.[12][14][15]

-

Collect the cell culture supernatant.

-

-

PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13][14]

-

Data Analysis: Determine the dose-dependent inhibition of PGE₂ production by the test compound and calculate the IC₅₀ value. A cell viability assay (e.g., MTT or Alamar Blue) should be run in parallel to ensure that the observed effects are not due to cytotoxicity.[14]

In Vivo Pharmacological Assessment

Promising candidates from in vitro screening should be advanced to in vivo models to evaluate their efficacy in a complex biological system.

Caption: Preclinical evaluation workflow for the test compound.

Model of Acute Inflammation: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model for assessing the acute anti-inflammatory activity of novel compounds.[16] The late phase of this inflammatory response is largely mediated by prostaglandins.

Protocol: Rat Carrageenan-Induced Paw Edema

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200g).

-

Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.), and Test Compound groups at various doses.

-

Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[16][17]

-

Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before injection) and at hourly intervals for up to 6 hours post-injection.[17]

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Model of Visceral Pain: Acetic Acid-Induced Writhing

This model is used to screen for peripherally acting analgesics.[18][19] The intraperitoneal injection of acetic acid causes the release of inflammatory mediators, including prostaglandins, which stimulate nociceptors and induce a characteristic writhing response.[18][20]

Protocol: Mouse Acetic Acid-Induced Writhing Test

-

Animals: Use Swiss Albino mice (20-30g).

-

Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac Sodium, 5 mg/kg, i.p.), and Test Compound groups at various doses.

-

Dosing: Administer the test compound or controls 30 minutes before the acetic acid injection.[21]

-

Induction of Writhing: Administer an intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg body weight).[21]

-

Observation: Immediately after injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[18][21]

-

Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) for each treated group compared to the vehicle control group.

-

% Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

-

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of this compound. The proposed experiments will rigorously test the hypothesis that it acts as a COX-inhibiting anti-inflammatory and analgesic agent. Positive results from these studies would warrant further investigation, including:

-

Pharmacokinetic (ADME) studies: To understand its absorption, distribution, metabolism, and excretion profile.

-

Safety and toxicology studies: To assess its potential for adverse effects, particularly gastrointestinal and cardiovascular risks.[22]

-

Chronic inflammation models: To evaluate its efficacy in conditions like adjuvant-induced arthritis.

-

Mechanism of action studies: To explore other potential targets beyond COX, such as the NLRP3 inflammasome, which has been implicated for other fenamates.[8]

Successful completion of this research program will provide a comprehensive understanding of the pharmacological profile of this compound and establish its potential as a novel therapeutic agent.

References

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

-

Mefenamic acid - Wikipedia. [Link]

-

Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PubMed Central. [Link]

-

Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. [Link]

-

Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. [Link]

-

What is the mechanism of Ufenamate? - Patsnap Synapse. [Link]

-

Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

-

Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]

-

Acetic acid-induced writhing method: Significance and symbolism. [Link]

-

COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. [Link]

-

Cyclooxygenase-2 inhibitor - Wikipedia. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

2.4. Acetic acid induced writhing's test - Bio-protocol. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. [Link]

-

Acetic acid induced painful endogenous infliction in writhing test on mice - PubMed Central. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]

-

Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC - NIH. [Link]

-

Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC - PubMed Central. [Link]

-

Peripheral analgesic activity of seeds - An experimental study Moringa oleifera - Asian Journal of Pharmacy and Pharmacology. [Link]

-

Evidence for neuroprotection by the fenamate NSAID, mefenamic acid - ResearchGate. [Link]

-

Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles - Frontiers. [Link]

-

Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - MDPI. [Link]

-

Effect of CTM on LPS-induced PGE2 production in RAW 264.7 cells. (A)... - ResearchGate. [Link]

-

Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal. [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. [Link]

-

MH attenuated LPS-induced NO and PGE2 production in RAW264.7 macrophage... - ResearchGate. [Link]

-

In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. [Link]

-

How can I assay cyclooxygenase pathway inhibition for plant extracts? - ResearchGate. [Link]

Sources

- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ufenamate? [synapse.patsnap.com]

- 3. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. academicjournals.org [academicjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. inotiv.com [inotiv.com]

- 18. rjptsimlab.com [rjptsimlab.com]

- 19. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]

- 20. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ajpp.in [ajpp.in]

- 22. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

In Silico Analysis of 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive technical framework for the in silico modeling of 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid, a molecule belonging to the N-phenylanthranilic acid class. Recognizing the therapeutic potential of this chemical scaffold, particularly as anti-inflammatory agents, this document outlines a systematic application of computational methodologies to elucidate its potential biological targets, binding interactions, and pharmacokinetic properties. We will navigate through target identification, molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction. Each section is designed to provide not only a procedural workflow but also the scientific rationale behind the selection of specific techniques and parameters, thereby empowering researchers to apply these methods to their own investigations.

Introduction: The Rationale for In Silico Investigation

This compound is a derivative of N-phenylanthranilic acid. This core structure is the cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The structural similarity of our topic compound to established NSAIDs, such as mefenamic acid, strongly suggests that it may exhibit similar biological activities.

In silico modeling offers a rapid and cost-effective avenue to explore the therapeutic potential of novel chemical entities prior to their synthesis and experimental validation.[3] By leveraging computational tools, we can predict the likely biological targets of a compound, characterize its interactions with those targets at an atomic level, and evaluate its drug-like properties. This predictive power allows for the early identification of promising candidates and the prioritization of resources for further development.

This guide will use this compound as a case study to demonstrate a comprehensive in silico workflow. The methodologies described herein are broadly applicable to the study of other small molecules in the drug discovery pipeline.

Target Identification and Validation: Focusing on Cyclooxygenase-2

The initial and most critical step in the in silico evaluation of a novel compound is the identification of its putative biological target(s). Given the structural resemblance of this compound to the fenamate class of NSAIDs, the cyclooxygenase (COX) enzymes, particularly COX-2, represent a primary and highly plausible target.[1][4] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[5] Its selective inhibition is a key strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles compared to non-selective COX inhibitors.[5]

For the purpose of this guide, we will proceed with Cyclooxygenase-2 (COX-2) as our primary target for subsequent modeling studies. The availability of high-resolution crystal structures of COX-2 in complex with related inhibitors provides an excellent foundation for structure-based drug design approaches.[1][4] Specifically, the crystal structure of human COX-2 in complex with mefenamic acid (PDB ID: 5IKR) will be utilized as a reference for our docking and molecular dynamics simulations.[4]

While COX-2 is our primary focus, it is prudent to consider potential off-target effects. Other targets for structurally related compounds include the G protein-coupled receptor 17 (GPR17), which is involved in inflammatory diseases, and tubulin, a key component of the cytoskeleton.[6][7][8] These could be explored in secondary screening or scaffold hopping studies.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is an indispensable tool for virtual screening and for understanding the key interactions that drive ligand binding.

Rationale and Choice of Software

The objective of docking this compound into the active site of COX-2 is to predict its binding mode and to estimate its binding affinity. This information will allow us to assess whether the compound can adopt a conformation that is conducive to inhibiting the enzyme's activity.

For this workflow, we will utilize AutoDock Vina , a widely used and validated open-source docking program known for its accuracy and speed.[9] Visualization and preparation of the protein and ligand structures will be performed using UCSF Chimera and AutoDock Tools .[10]

Experimental Protocol: Step-by-Step Molecular Docking

-

Ligand Preparation:

-

Obtain the 2D structure of this compound. Its SMILES (Simplified Molecular Input Line Entry System) string is COC1=CC=C(NC2=CC=CC=C2C(=O)O)C=C1.

-

Use a chemical drawing tool like ChemDraw or an online converter to generate a 3D structure in a suitable format (e.g., MOL2 or PDB).

-

Open the ligand file in AutoDock Tools.

-

Add polar hydrogens and assign Gasteiger charges to the ligand atoms.

-

Save the prepared ligand in the PDBQT format.

-

-

Receptor Preparation:

-

Download the crystal structure of human COX-2 in complex with mefenamic acid from the Protein Data Bank (PDB ID: 5IKR).[11][12][13]

-

Open the PDB file in UCSF Chimera.

-

Remove water molecules, co-factors (except the heme group, which is essential for activity), and any existing ligands from the structure.

-

Add polar hydrogens and assign charges to the protein atoms.

-

Save the cleaned receptor structure as a PDB file.

-

Open the prepared receptor PDB file in AutoDock Tools.

-

Generate a PDBQT file for the receptor.

-

-

Grid Box Definition:

-

In AutoDock Tools, define the search space (grid box) for docking. The grid box should encompass the entire active site of COX-2.

-

A reliable strategy is to center the grid box on the co-crystallized mefenamic acid from the original PDB structure (5IKR).

-

Ensure the grid box dimensions are sufficient to allow for rotational and translational freedom of the ligand (e.g., 25 x 25 x 25 Å).

-

-

Docking Execution:

-

Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

-

Run the docking simulation using the AutoDock Vina executable from the command line: vina --config conf.txt --log log.txt.

-

Data Presentation: Docking Results

The output of the docking simulation will be a set of predicted binding poses for this compound within the COX-2 active site, ranked by their predicted binding affinities (in kcal/mol).

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -9.5 | Tyr385, Ser530, Arg120, Val523 |

| 2 | -9.2 | Tyr385, Ser530, Arg120, Leu352 |

| 3 | -8.9 | Tyr385, Ser530, Val523, Ala527 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the Docking Workflow

Caption: Workflow for Molecular Docking.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are crucial for assessing the stability of the predicted binding pose and for gaining deeper insights into the conformational changes that may occur upon ligand binding.

Rationale and Choice of Software

The primary goal of running an MD simulation on the docked complex of this compound and COX-2 is to evaluate the stability of their interaction. A stable interaction is characterized by minimal fluctuations in the ligand's position and the maintenance of key intermolecular interactions throughout the simulation.

For this guide, we will use GROMACS (Groningen Machine for Chemical Simulations) , a versatile and widely used package for performing MD simulations. Visualization and analysis of the simulation trajectories will be performed using VMD (Visual Molecular Dynamics) .

Experimental Protocol: Step-by-Step MD Simulation

-

System Preparation:

-

Take the top-ranked docked pose of the ligand-receptor complex from the molecular docking step.

-

Use a tool like pdb2gmx in GROMACS to generate the topology for the protein using a suitable force field (e.g., AMBER or CHARMM).

-

Generate the topology and parameters for the ligand using a tool like the antechamber package from AmberTools or a web server like SwissParam.

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., a cubic box) around the complex, ensuring a sufficient distance between the protein and the box edges (e.g., 1.0 nm).

-

Fill the box with a suitable water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent molecules to equilibrate around the complex.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) while still restraining the protein and ligand. This ensures the correct density of the system.

-

-

-

Production MD Run:

-

Remove the restraints on the protein and ligand.

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

-

Data Presentation: MD Simulation Analysis

The trajectory from the MD simulation can be analyzed to extract various quantitative measures of the complex's stability.

| Metric | Description | Interpretation |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone or ligand atoms from their initial positions. | A stable RMSD indicates that the complex is not undergoing major conformational changes. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or ligand atoms around their average positions. | High RMSF values for the ligand can indicate instability in the binding pocket. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | The persistence of key hydrogen bonds suggests a stable interaction. |

Note: The data presented in this table is for illustrative purposes only.

Visualization of the MD Simulation Workflow

Caption: Workflow for Molecular Dynamics Simulation.

QSAR and ADMET Prediction: Evaluating Drug-Likeness

While understanding the interaction of a compound with its target is crucial, its potential as a drug is also determined by its pharmacokinetic and toxicological properties. Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are in silico methods used to assess these properties.[6][12]

Rationale and Choice of Tools

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property.[6][12] ADMET prediction tools use pre-built models to forecast the pharmacokinetic and toxicity profiles of a molecule.[11] These methods are invaluable for identifying potential liabilities early in the drug discovery process.

For this guide, we will use publicly available web servers such as SwissADME and pkCSM to predict the ADMET properties of this compound.

Experimental Protocol: Step-by-Step ADMET Prediction

-

Input Compound Structure:

-

Navigate to the chosen web server (e.g., SwissADME).

-

Input the SMILES string of this compound: COC1=CC=C(NC2=CC=CC=C2C(=O)O)C=C1.

-

-

Run Prediction:

-

Initiate the prediction process on the web server.

-

-

Analyze Results:

-

The server will provide a comprehensive report on various physicochemical properties, pharmacokinetic parameters (e.g., oral bioavailability, blood-brain barrier permeability), and potential toxicity risks (e.g., hepatotoxicity, mutagenicity).

-

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 257.28 g/mol | Within the acceptable range for oral drugs. |

| LogP | 3.5 | Indicates good lipophilicity for membrane permeability. |

| Oral Bioavailability | High | The compound is likely to be well-absorbed after oral administration. |

| Blood-Brain Barrier Permeability | No | The compound is unlikely to cross the blood-brain barrier, which may be desirable to avoid CNS side effects. |

| Hepatotoxicity | Low risk | The compound is predicted to have a low likelihood of causing liver damage. |

| Ames Mutagenicity | Non-mutagen | The compound is not predicted to be mutagenic. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the ADMET Prediction Workflow

Caption: Workflow for ADMET Prediction.

Conclusion and Future Directions